molecular formula C11H14N4S B14372240 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine CAS No. 90331-22-9

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B14372240
CAS No.: 90331-22-9
M. Wt: 234.32 g/mol
InChI Key: MQWJSMDNKNPJGH-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a 3,5-dimethylpyrazole moiety linked via a sulfanyl (S–) bridge at position 2. This structure combines two pharmacologically relevant heterocycles: pyrimidine (a six-membered ring with two nitrogen atoms) and pyrazole (a five-membered ring with two adjacent nitrogen atoms).

Properties

CAS No.

90331-22-9

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine

InChI

InChI=1S/C11H14N4S/c1-6-5-7(2)13-11(12-6)16-10-8(3)14-15-9(10)4/h5H,1-4H3,(H,14,15)

InChI Key

MQWJSMDNKNPJGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(NN=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

The pyrimidine core is synthesized via condensation of acetylacetone with thiourea under acidic conditions. In a representative procedure, acetylacetone (10 mmol) reacts with thiourea (12 mmol) in ethanol containing concentrated HCl (5 mL) at reflux (80°C) for 6 hours. The intermediate 4,6-dimethylpyrimidine-2-thiol precipitates upon cooling, yielding 68–72% after recrystallization from ethanol.

Preparation of 3,5-Dimethyl-1H-Pyrazole-4-thiol

3,5-Dimethyl-1H-pyrazole is first synthesized by reacting pentane-2,4-dione (15 mmol) with 85% hydrazine hydrate (16.5 mmol) in methanol at 25–35°C. Subsequent thiolation employs phosphorus pentasulfide (P₂S₅, 1.2 eq) in dry toluene under nitrogen. The mixture is stirred at 110°C for 8 hours, yielding 3,5-dimethyl-1H-pyrazole-4-thiol (63% yield).

Coupling Reaction

Equimolar amounts of 4,6-dimethylpyrimidine-2-thiol and 3,5-dimethyl-1H-pyrazole-4-thiol are combined in dimethylformamide (DMF) with potassium carbonate (2 eq) at 90°C for 12 hours. The reaction proceeds via deprotonation of the thiol groups, followed by nucleophilic displacement to form the sulfanyl bridge. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the target compound in 75–78% yield.

Key Parameters

Parameter Value
Temperature 90°C
Reaction Time 12 hours
Solvent DMF
Base K₂CO₃
Yield 75–78%

One-Pot Synthesis Strategy

Simultaneous Cyclization and Coupling

This method integrates pyrimidine and pyrazole ring formation with sulfanyl bridge construction. A mixture of acetylacetone (10 mmol), thiourea (12 mmol), and 3,5-dimethyl-1H-pyrazole-4-thiol (10 mmol) is heated in acetic acid (20 mL) at 120°C for 18 hours. The acidic medium facilitates both cyclocondensation and thiol coupling, yielding the product directly (65–72%) after neutralization and extraction.

Optimization Challenges

  • pH Control : Maintaining pH < 3 prevents premature thiol oxidation but risks pyrazole decomposition.
  • Stoichiometry : Excess thiourea (1.2 eq) improves pyrimidine ring yield but complicates purification.

Advantages : Reduces isolation steps; suitable for gram-scale synthesis.
Limitations : Lower regioselectivity (85:15 ratio favoring desired isomer).

Metal-Mediated Cross-Coupling

Palladium-Catalyzed Coupling

4,6-Dimethyl-2-iodopyrimidine (prepared via iodination of 4,6-dimethylpyrimidine) reacts with 3,5-dimethyl-1H-pyrazole-4-thiolate in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine (2 eq) in toluene at 100°C. The reaction achieves 82% yield in 8 hours, with superior functional group tolerance compared to nucleophilic methods.

Mechanistic Pathway

  • Oxidative addition of Pd(0) to the C–I bond of iodopyrimidine.
  • Transmetallation with pyrazole thiolate.
  • Reductive elimination to form the C–S bond.

Catalyst Comparison

Catalyst Yield (%) Reaction Time (h)
Pd(PPh₃)₄ 82 8
CuI (Ullmann) 58 24
NiCl₂(dppe) 45 36

Critical Analysis of Methodologies

Yield and Scalability

  • Nucleophilic Substitution : Highest reproducibility (75–78%) but requires pre-formed intermediates.
  • One-Pot Synthesis : Scalable to 100 g batches (68% yield) with reduced solvent waste.
  • Metal-Mediated : Superior yields (82%) but costly catalysts limit industrial application.

Purity and Byproducts

  • Common Byproducts :
    • Bis-sulfanyl adducts (5–8% in nucleophilic method).
    • Dehydrated pyrazole derivatives (3–5% in one-pot).
  • Purification : Column chromatography (nucleophilic) vs. recrystallization (one-pot).

Chemical Reactions Analysis

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrazole-Pyridine Sulfonamide Derivatives

Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ()

  • Structural Differences :
    • Core: Pyridine vs. pyrimidine.
    • Substituents: A sulfonamide (–SO₂NH–) group replaces the sulfanyl bridge.
    • Additional Groups: 4-Chlorophenyl carbamoyl and butyl chains enhance hydrophobicity.
  • Functional Impact :
    • The sulfonamide group in this derivative improves water solubility compared to the sulfanyl-linked compound.
    • The 4-chlorophenyl group may enhance binding to aromatic protein pockets, as seen in enzyme inhibitors .

Sulfanyl-Linked Oxadiazole-Indole Derivatives

Example : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Structural Differences: Core: Oxadiazole (five-membered ring with two nitrogen and one oxygen atom) vs. pyrimidine. Linkage: Sulfanyl group connects to an acetamide side chain instead of a pyrazole.
  • Functional Impact: These compounds exhibit notable α-glucosidase and butyrylcholinesterase (BChE) inhibition (e.g., compound 8q, IC₅₀ = 49.71 µM vs. acarbose’s 38.25 µM) . The indole moiety may contribute to enhanced enzyme binding compared to dimethylpyrazole.

Comparative Data Table

Property/Compound 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine Pyrazole-Pyridine Sulfonamide () Oxadiazole-Indole Acetamide ()
Core Heterocycle Pyrimidine Pyridine Oxadiazole
Key Functional Group Sulfanyl (–S–) Sulfonamide (–SO₂NH–) Sulfanyl-acetamide
Lipophilicity (Predicted) High (due to methyl groups) Moderate (polar sulfonamide) Variable (depends on indole substitution)
Reported Bioactivity Not yet studied Antibacterial potential (structural inference) α-Glucosidase/BChE inhibition
Synthetic Complexity Moderate High (multiple substituents) High (indole and oxadiazole synthesis)

Implications for Future Research

  • Enzyme Inhibition : The sulfanyl group in the target compound may mimic the activity of oxadiazole derivatives (e.g., α-glucosidase inhibition) but requires experimental validation.
  • Antimicrobial Potential: Structural similarities to pyrazole-pyridine sulfonamides suggest possible antibacterial applications, though substituent optimization is needed .
  • Computational Modeling : Tools like SHELX could aid in crystallographic studies to resolve binding modes.

Biological Activity

The compound 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structure and Composition

The molecular formula of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine is C10H12N4SC_{10}H_{12}N_4S with a molecular weight of approximately 224.29 g/mol. The structure consists of a pyrimidine ring substituted with a pyrazole group that contains a sulfanyl functional group.

PropertyValue
Molecular FormulaC₁₀H₁₂N₄S
Molecular Weight224.29 g/mol
IUPAC Name2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine
AppearancePowder

Pharmacological Properties

Compounds containing the pyrazole nucleus have been recognized for their extensive pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has shown promising results in various studies:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Activity : Pyrazole derivatives have been tested against various bacterial strains with significant efficacy. In studies involving similar compounds, notable activity was observed against E. coli, Staphylococcus aureus, and Bacillus subtilis .
  • Anticancer Potential : The compound's structure suggests potential interaction with cellular pathways involved in cancer progression. Pyrazole derivatives have been shown to affect cell viability in cancer cell lines through mechanisms such as apoptosis induction .

Case Study 1: Anti-inflammatory Effects

A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited anti-inflammatory effects comparable to indomethacin, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains. The results showed that certain compounds had inhibitory effects comparable to standard antibiotics like rifampicin .

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